3-Bromo-2-(bromomethyl)-6-ethoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9Br2NO |
|---|---|
Molecular Weight |
294.97 g/mol |
IUPAC Name |
3-bromo-2-(bromomethyl)-6-ethoxypyridine |
InChI |
InChI=1S/C8H9Br2NO/c1-2-12-8-4-3-6(10)7(5-9)11-8/h3-4H,2,5H2,1H3 |
InChI Key |
GIURPOOCFDENHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Br)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromo 2 Bromomethyl 6 Ethoxypyridine
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine reveals several logical disconnections, providing a roadmap for its synthesis from simpler, more readily available starting materials. The primary strategies involve the sequential introduction of the bromo and ethoxy substituents onto a pre-formed pyridine (B92270) core or the construction of the pyridine ring from acyclic precursors.
Carbon-Bromine Bond Formation at C-3
The bromine atom at the C-3 position is logically disconnected via an electrophilic aromatic substitution reaction. This approach points to 3-Bromo-6-ethoxy-2-methylpyridine as the immediate precursor. The electron-donating nature of the C-6 ethoxy group and the C-2 methyl group activates the pyridine ring towards electrophilic attack. The directing effects of these substituents favor bromination at the C-3 and C-5 positions. Strategic control of reaction conditions is crucial to achieve regioselectivity for the desired C-3 isomer. mdpi.com
Carbon-Bromine Bond Formation at the Bromomethyl Moiety (C-2 Side Chain)
The bromomethyl group at the C-2 position is retrosynthetically derived from a methyl group through a free radical bromination pathway. This disconnection simplifies the target to 3-Bromo-6-ethoxy-2-methylpyridine . nih.gov This transformation is typically achieved using reagents such as N-Bromosuccinimide (NBS) in the presence of a radical initiator, a standard and high-yielding method for benzylic-type bromination.
Carbon-Oxygen Bond Formation for the Ethoxy Group at C-6
The ethoxy group at the C-6 position can be installed via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide such as chloride, by an ethoxide nucleophile. This disconnection leads to a precursor like 3-bromo-6-chloro-2-methylpyridine . The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C-2 and C-6 positions.
Pyridine Ring Construction Approaches
A more fundamental retrosynthetic approach involves the deconstruction of the pyridine ring itself. Established methodologies for pyridine synthesis can be employed to construct a suitably substituted pyridine precursor.
Hantzsch Pyridine Synthesis : This multicomponent reaction involves the condensation of a β-ketoester, an aldehyde, and an ammonia source to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.orgscispace.comchegg.com This method could be adapted to build a pyridine ring with the required methyl and ethoxy functionalities or their precursors.
Kröhnke Pyridine Synthesis : This method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to generate 2,4,6-trisubstituted pyridines. wikipedia.orgnih.gov It offers a versatile route to highly functionalized pyridines.
While powerful, these de novo ring construction methods are often more complex for this specific substitution pattern than the functionalization of a pre-existing pyridine ring.
Precursor Synthesis and Functionalization Protocols
Based on the retrosynthetic analysis, a practical forward synthesis typically commences with a functionalized pyridine ring, which is then elaborated to introduce the required substituents in a stepwise manner.
Synthesis of Substituted Pyridine Ring Precursors
A common and efficient pathway to this compound begins with a commercially available or readily synthesized 2,6-disubstituted pyridine. A plausible and widely applicable route is outlined below, starting from 2-chloro-6-methylpyridine.
Step 1: Synthesis of 6-Ethoxy-2-methylpyridine
The synthesis begins with the nucleophilic aromatic substitution of 2-chloro-6-methylpyridine with sodium ethoxide. The reaction is typically performed in ethanol, which serves as both the source of the nucleophile and the solvent.
| Reactants | Reagents/Solvents | Conditions | Product | Yield |
| 2-Chloro-6-methylpyridine | Sodium ethoxide, Ethanol | Reflux | 6-Ethoxy-2-methylpyridine | High |
Step 2: Synthesis of 3-Bromo-6-ethoxy-2-methylpyridine
The subsequent step is the regioselective electrophilic bromination of 6-ethoxy-2-methylpyridine. The activating ethoxy and methyl groups direct the incoming electrophile. Using a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent allows for the introduction of the bromine atom at the C-3 position.
| Reactant | Reagents/Solvents | Conditions | Product | Yield |
| 6-Ethoxy-2-methylpyridine | N-Bromosuccinimide (NBS), Acetonitrile | Room Temperature | 3-Bromo-6-ethoxy-2-methylpyridine | Good |
Step 3: Synthesis of this compound
The final step involves the free-radical bromination of the methyl group of 3-Bromo-6-ethoxy-2-methylpyridine. This reaction is selectively carried out on the side chain without affecting the aromatic ring, typically using NBS and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under photochemical or thermal conditions. google.com
| Reactant | Reagents/Solvents | Conditions | Product | Yield |
| 3-Bromo-6-ethoxy-2-methylpyridine | N-Bromosuccinimide (NBS), AIBN, CCl4 | Reflux, Light irradiation | This compound | High |
This sequential functionalization strategy provides a reliable and scalable route to the target compound, leveraging well-established and high-yielding chemical transformations.
Introduction of the Ethoxy Functionality via Nucleophilic Aromatic Substitution (SNAr) or Alkylation
The initial step in the synthesis of this compound often involves the introduction of the ethoxy group onto the pyridine ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated pyridine precursor. A common starting material for this transformation is a dihalopyridine, such as 2,6-dichloropyridine or 2,6-dibromopyridine.
The SNAr reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the C-2 and C-6 positions towards nucleophilic attack. vanderbilt.edu The reaction of a 2,6-dihalopyridine with sodium ethoxide in a suitable solvent like ethanol or dimethylformamide (DMF) leads to the displacement of one of the halogen atoms to form a 2-alkoxypyridine derivative. The reaction proceeds through a Meisenheimer-like intermediate, and the ethoxide ion acts as the nucleophile.
Table 1: Comparison of Methods for Ethoxy Group Introduction
| Method | Starting Material | Reagents | Typical Conditions | Advantages | Disadvantages |
| SNAr | 2,6-Dihalopyridine | Sodium Ethoxide | Ethanol or DMF, elevated temperature | Readily available starting materials, good yields. | May require harsh conditions. |
| Alkylation | 2-Halo-6-hydroxypyridine | Ethyl Halide, Base | Aprotic solvent, room temperature to reflux | Milder conditions. | Hydroxypyridine precursor may require additional synthetic steps. |
Regioselective Bromination of the Pyridine Nucleus (C-3 Position)
With the 6-ethoxy group in place, the next critical step is the regioselective bromination of the pyridine ring at the C-3 position. The directing effects of the existing substituents play a crucial role in achieving the desired regioselectivity. The ethoxy group at the C-6 position is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of a 6-ethoxypyridine, this would be the C-5 and C-3 positions, respectively.
The methyl group at the C-2 position is also an activating group, further influencing the position of bromination. Electrophilic bromination is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a Lewis acid or a strong acid catalyst. The reaction conditions are carefully controlled to favor mono-bromination at the sterically accessible and electronically favored C-3 position.
Theoretical and experimental studies on substituted pyridines have shown that the precise outcome of electrophilic bromination can be influenced by factors such as the nature of the solvent and the temperature. researchgate.net For a 2-methyl-6-ethoxypyridine substrate, the C-3 position is electronically activated by the para-directing ethoxy group and is generally the preferred site for electrophilic attack.
Side-Chain Methylation and Subsequent Radical Bromination (Bromomethyl Formation)
The final functionalization step involves the conversion of the methyl group at the C-2 position into a bromomethyl group. This is typically achieved through a radical bromination reaction. This type of reaction is specific to the benzylic-like position of the methyl group, which is activated by the adjacent aromatic pyridine ring.
The most common reagent for this transformation is N-bromosuccinimide (NBS), used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and often under photochemical conditions (e.g., irradiation with a UV lamp). sci-hub.sedaneshyari.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) or benzene.
The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group to form a stabilized benzylic-type radical. This radical, in turn, reacts with another molecule of NBS to yield the desired bromomethyl product and a succinimidyl radical, which continues the radical chain reaction. The selectivity for mono-bromination at the methyl group is generally high under controlled conditions.
Direct Synthetic Routes and Methodological Innovations
Modern synthetic chemistry continually seeks to improve efficiency by developing more direct and innovative routes to complex molecules. For the synthesis of this compound, this includes the exploration of cascade reactions, one-pot syntheses, and advanced catalytic methods.
Cascade Reactions and One-Pot Synthesis Strategies
A cascade reaction, or tandem reaction, is a series of intramolecular or intermolecular reactions that occur sequentially in a single reaction vessel without the need for isolation of intermediates. While a specific cascade reaction for the direct synthesis of the title compound is not widely reported, the principles of cascade synthesis can be applied to streamline the synthetic sequence.
Sequential Functionalization Approaches
A more controlled, albeit less "direct," approach involves the sequential functionalization of the pyridine ring. This is the classical approach detailed in section 2.2, where each functional group is introduced in a separate, optimized step. The advantage of this method is the high degree of control over the introduction of each substituent, minimizing the formation of undesired isomers.
Catalytic Methods in Bromination and Alkylation
The use of transition metal catalysts has revolutionized the functionalization of heterocyclic compounds. Catalytic methods offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to traditional stoichiometric methods.
In the context of the synthesis of this compound, catalytic methods can be envisioned for several steps. For instance, palladium-catalyzed C-H activation could potentially be used for the direct bromination of the pyridine ring at the C-3 position, avoiding the need for harsh electrophilic bromination conditions. nih.gov
Similarly, catalytic methods are being developed for benzylic bromination. While radical bromination with NBS is effective, catalytic methods using metal complexes or organocatalysts could offer improved control and safety. For example, some catalytic systems can facilitate the use of less hazardous brominating agents than NBS. researchgate.net
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally sustainable manufacturing processes. Traditional bromination methods often rely on hazardous reagents and solvents, prompting research into greener alternatives. Key areas of focus include the use of safer solvents, the development of catalytic bromination methods, and the implementation of continuous flow processes to improve safety and efficiency.
One of the primary goals of green chemistry in this context is the replacement of hazardous solvents like carbon tetrachloride, which is toxic and ozone-depleting. wikipedia.org Alternative solvents such as trifluorotoluene have been proposed for similar bromination reactions. wikipedia.org Furthermore, research into solvent-free reaction conditions is a promising avenue. For instance, the bromination of certain pyridine derivatives has been successfully performed without an additional solvent, using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent. google.com
Another key principle is the use of catalytic methods to minimize waste. Iron-catalyzed benzylic bromination has emerged as a promising approach, allowing for the use of milder conditions and reducing the amount of reagents required. sdu.edu.cn Additionally, photoflow chemistry, which utilizes visible light to induce benzylic bromination, offers a safer and more robust alternative to thermal processes. acs.org This method allows for precise control over reaction conditions and can be scaled up for larger production. acs.org
Optimization of Reaction Conditions and Efficiency
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while ensuring a safe and efficient process. This involves a systematic investigation of various parameters, including solvent selection, temperature, pressure, and stoichiometry.
Solvent Selection and Its Impact on Regioselectivity
The choice of solvent can significantly influence the regioselectivity of bromination reactions. In the case of pyridine derivatives, the solvent can affect the reaction pathway and the position of bromination. For nucleophilic aromatic substitution reactions on substituted dichloropyridines, the solvent's ability to act as a hydrogen-bond acceptor (expressed by the Kamlet–Taft β parameter) has been shown to be a key factor in determining regioselectivity. researchgate.net For example, a switch from a non-hydrogen-bond accepting solvent like dichloromethane to a hydrogen-bond accepting solvent like DMSO can invert the regioselectivity. researchgate.net
In the context of benzylic bromination, non-polar solvents like carbon tetrachloride have traditionally been used to favor radical pathways. wikipedia.org However, due to safety and environmental concerns, alternative solvents are being explored. Chlorobenzene, cyclohexane, ethyl acetate, and acetonitrile have been identified as suitable inert solvents for the bromination of pyridine derivatives. google.com The selection of an appropriate solvent is a critical step in optimizing the synthesis to favor the formation of the desired isomer.
Temperature and Pressure Profiling for Enhanced Yields
Temperature is a critical parameter in bromination reactions. For benzylic brominations initiated by radical initiators like azobisisobutyronitrile (AIBN), a specific temperature is required to trigger the decomposition of the initiator and start the radical chain reaction. acs.org However, elevated temperatures can also lead to product degradation, making precise temperature control crucial. acs.org Photochemical methods offer an advantage here, as they can often be run at lower temperatures, improving product stability. acs.org
The rate of bromination is strongly dependent on temperature and reaction time. nih.gov Higher temperatures generally lead to faster reaction rates, but a balance must be struck to avoid side reactions and decomposition. nih.gov In some cases, the reaction can be instantaneous at higher temperatures. nih.gov Pressure is typically less of a controlling factor, although reactions involving volatile components may be carried out under controlled pressure to prevent loss of material.
Stoichiometric Control and Reagent Equivalents
Precise control over the stoichiometry of the reactants is vital for maximizing the yield of the desired monobrominated product and minimizing the formation of di- or polybrominated byproducts. The molar ratio of the brominating agent to the pyridine derivative can be adjusted to control the extent of the reaction. google.com
For benzylic brominations, it is often preferable to use a slight excess of the brominating agent to ensure complete conversion of the starting material. However, using a large excess can lead to the formation of unwanted side products. google.com In some cases, using a substoichiometric amount of the brominating agent can be advantageous to avoid the formation of impurities. google.com The optimal ratio of reagents must be determined experimentally to achieve the highest possible yield and purity of this compound. For example, in the bromination of a pyridine derivative with DBDMH, a molar ratio of 0.40:1 to 1.1:1 of DBDMH to the pyridine derivative is often preferred. google.com
| Parameter | Condition | Effect on Yield and Purity |
| Solvent | Dichloromethane, Acetonitrile | Influences regioselectivity and reaction rate. google.comresearchgate.net |
| Temperature | 40-125 °C | Affects reaction rate and product stability. google.comacs.org |
| Brominating Agent | N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Choice of agent can impact selectivity and reaction conditions. google.comsdu.edu.cn |
| Stoichiometry (Brominating Agent:Substrate) | 0.4:1 to 1.2:1 | Critical for controlling the degree of bromination and minimizing byproducts. google.comgoogle.com |
| Initiator (for radical reactions) | AIBN, Visible Light | Initiates the radical chain reaction for benzylic bromination. acs.org |
Purification Strategies for Synthetic Intermediates and Final Product
After the synthesis, a robust purification strategy is necessary to isolate this compound in high purity. Common purification techniques for brominated pyridine derivatives include distillation, crystallization, and chromatography.
Distillation, particularly under reduced pressure, is a suitable method for purifying liquid products with sufficient thermal stability. google.com This technique is effective at removing non-volatile impurities and solvents. For solid products, crystallization from an appropriate solvent is a powerful purification method. The choice of solvent is critical to ensure good recovery of the pure product while leaving impurities dissolved in the mother liquor.
Column chromatography is another widely used technique for the purification of organic compounds. It is particularly useful for separating the desired product from closely related impurities, such as isomers or over-brominated byproducts. The selection of the stationary phase (e.g., silica gel) and the mobile phase (solvent system) is tailored to the specific properties of the compounds being separated. In some cases, a simple extraction and evaporation of the solvent may be sufficient to obtain a crude product that can be further purified by one of the aforementioned methods. google.com For pyridine and its derivatives, a purification method involving reaction with an alkali metal compound followed by distillation has also been reported. google.com
Mechanistic Investigations of Reactivity and Transformation Pathways
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring, being an electron-deficient aromatic system, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. The nitrogen atom's electron-withdrawing inductive effect deactivates the ring. However, the substituents on the ring—bromo, ethoxy, and bromomethyl—significantly influence both the rate and regioselectivity of such reactions.
Further bromination of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine introduces a second bromine atom onto the pyridine ring. The position of this substitution is determined by the directing effects of the existing substituents. The ethoxy group at the 6-position is a strong activating group and an ortho-, para-director due to its ability to donate electron density via resonance. The bromine atom at the 3-position is a deactivating group but is also an ortho-, para-director. The bromomethyl group at the 2-position is a weakly deactivating group.
Considering the positions available for substitution (C4 and C5), the directing effects of the substituents will compete. The powerful activating and directing effect of the ethoxy group is expected to be the dominant factor. It strongly activates the ortho-position (C5) and the para-position (C4). The bromo group at C3 directs ortho to itself (to C2 and C4) and para (to C6, which is already substituted). Therefore, the substitution is most likely to occur at the C5 position, which is ortho to the activating ethoxy group and meta to the deactivating bromo group.
Table 1: Predicted Regioselectivity in the Electrophilic Bromination of this compound
| Position of Substitution | Influence of Substituents | Predicted Outcome |
| C4 | Activated by ethoxy (para), directed by bromo (ortho) | Minor product |
| C5 | Strongly activated by ethoxy (ortho) | Major product |
Ethoxy Group (-OEt) at C6: This is a strong activating group due to the +R (resonance) effect of the oxygen lone pair, which outweighs its -I (inductive) effect. It increases the electron density of the ring, particularly at the ortho (C5) and para (C4) positions, making the ring more susceptible to electrophilic attack.
Bromo Group (-Br) at C3: Halogens are deactivating groups due to their strong -I effect, which withdraws electron density from the ring. However, they are ortho-, para-directors because of a weaker +R effect, which can stabilize the intermediate carbocation (arenium ion).
Bromomethyl Group (-CH₂Br) at C2: This group is weakly deactivating due to the -I effect of the bromine atom, which is transmitted through the methylene (B1212753) spacer.
The strong activating effect of the ethoxy group is expected to dominate, making the molecule more reactive towards electrophiles than pyridine itself, despite the presence of two deactivating groups.
Nucleophilic Substitution Reactions Involving the Bromomethyl Group
The bromomethyl group at the 2-position of the pyridine ring is a primary alkyl halide and is therefore susceptible to nucleophilic substitution reactions.
Nucleophilic substitution at a primary carbon center predominantly proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. This involves a single concerted step where the nucleophile attacks the electrophilic carbon atom, and the leaving group (bromide) departs simultaneously. An S_N1 (unimolecular nucleophilic substitution) mechanism, which involves the formation of a carbocation intermediate, is generally unfavorable for primary alkyl halides due to the instability of primary carbocations.
However, the proximity of the pyridine nitrogen could potentially influence the reaction pathway. The nitrogen lone pair could stabilize an adjacent carbocation through resonance, which might favor an S_N1 pathway under certain conditions (e.g., with a very good leaving group and a non-basic, polar protic solvent). Despite this, the S_N2 pathway is generally expected to be the major route for nucleophilic substitution on the bromomethyl group of this compound.
The bromomethyl group is expected to react readily with a variety of nucleophiles to form new C-O, C-N, and C-S bonds.
Alkoxides (e.g., Sodium Methoxide, NaOMe): Reaction with alkoxides would proceed via an S_N2 mechanism to yield the corresponding ether.
Amines (e.g., Ethylamine, EtNH₂): Amines, being good nucleophiles, would attack the bromomethyl carbon to form the corresponding secondary amine.
Thiols (e.g., Sodium Thiophenoxide, NaSPh): Thiolates are excellent nucleophiles and would react efficiently to produce the corresponding thioether.
Table 2: Representative Nucleophilic Substitution Reactions at the Bromomethyl Group
| Nucleophile | Reagent Example | Product Type |
| Alkoxide | Sodium Methoxide (NaOMe) | Ether |
| Amine | Ethylamine (EtNH₂) | Secondary Amine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |
The presence of both a reactive bromomethyl group and other substituents on the pyridine ring allows for the possibility of intramolecular cyclization reactions. If a nucleophilic center is present or can be generated on a side chain attached to the pyridine ring, it can attack the electrophilic carbon of the bromomethyl group, leading to the formation of a new ring fused to the pyridine. For example, if the ethoxy group were replaced with a hydroxyl group, intramolecular cyclization could occur to form a fused heterocyclic system. Similarly, if a substituent with a nucleophilic atom (e.g., -NH₂, -SH) were introduced at the C3 position, intramolecular cyclization could lead to the formation of five- or six-membered rings. The feasibility of such reactions would depend on the length and flexibility of the linking chain, as well as the reaction conditions.
Cross-Coupling Chemistry and Metal-Catalyzed Transformations
The presence of a bromine atom on the pyridine ring at the C3 position makes this compound a prime candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C(sp²)-Br bond is generally higher than that of the C(sp³)-Br in the bromomethyl group under typical cross-coupling conditions, allowing for selective functionalization.
Suzuki-Miyaura Coupling Protocols with C-Br (Pyridine)
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org For this compound, the C3-Br bond is the expected site of reaction. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The reaction's success with bromopyridine substrates is well-established and is influenced by the choice of catalyst, ligand, base, and solvent. nih.govresearchgate.net The electronic nature of the pyridine ring, being electron-deficient, can influence the oxidative addition step.
| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | Good to Excellent | researchgate.net |
| Arylboronic esters | CataXCium A Pd G3 | - | K₃PO₄ | Dioxane/H₂O | Up to 97% | nih.gov |
| Potassium Phenyltrifluoroborate | Pd(OAc)₂ | None | K₂CO₃ | Water | High | researchgate.net |
| 2-Methoxypyridine-3-boronic acid | Pd(0) complex | - | Basic conditions | - | - | illinois.edu |
Heck and Sonogashira Coupling Reactions
Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes, typically catalyzed by palladium. wikipedia.orgorganic-chemistry.org For this compound, the C3-Br bond would react with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.orgnih.gov
Sonogashira Coupling: This reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a dual catalytic system of palladium and a copper(I) co-catalyst, although copper-free versions exist. wikipedia.orgnih.gov The reaction of this compound would yield a 3-alkynyl-6-ethoxy-2-(bromomethyl)pyridine derivative. Studies on 2-amino-3-bromopyridines have shown this transformation to be efficient under various conditions. scirp.org
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | beilstein-journals.orgbeilstein-journals.org |
| Heck | n-Butyl acrylate | Pd(OAc)₂ / TBAB | NaHCO₃ | DMSO | nih.gov |
| Sonogashira | Phenylacetylene | Pd(TFA)₂ / PPh₃ / CuI | Et₃N | DMF | scirp.org |
| Sonogashira (Cu-free) | Terminal Alkyne | PdCl₂(CH₃CN)₂ / sXPhos | Cs₂CO₃ | Acetonitrile/H₂O | nih.gov |
Negishi and Stille Coupling Applications
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by nickel or palladium. wikipedia.org This method is known for its high functional group tolerance and reactivity. wikipedia.org The reaction of this compound with an appropriate organozinc reagent would proceed at the C3 position. The synthesis of substituted 2,2'-bipyridines from 2-bromopyridine (B144113) has been successfully achieved using Negishi coupling protocols, highlighting its applicability to pyridine systems. organic-chemistry.orgorgsyn.org
Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent (stannane) using a palladium catalyst. wikipedia.orgorganic-chemistry.org While effective, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.orgnrochemistry.com The reaction mechanism follows the standard oxidative addition, transmetalation, and reductive elimination pathway. wikipedia.org Stille couplings have been used for the functionalization of various heterocyclic compounds, and it is expected that this compound would react similarly, with the organostannane coupling at the C3 position. nrochemistry.comnih.gov
Role of Palladium and Other Transition Metal Catalysts in Pyridine Functionalization
Palladium is the most prominent transition metal catalyst for the functionalization of pyridines due to its efficiency and broad functional group tolerance. nobelprize.orglibretexts.org The catalytic cycle for most cross-coupling reactions hinges on the Pd(0)/Pd(II) redox couple. nobelprize.org The first step, oxidative addition, involves the insertion of the Pd(0) catalyst into the C-Br bond of the pyridine ring. The electron-deficient nature of the pyridine ring generally facilitates this step.
The choice of ligand is crucial in modulating the catalyst's reactivity and stability. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and bulky biarylphosphines (e.g., XPhos), are commonly employed to stabilize the palladium center and promote the desired catalytic steps. researchgate.netacs.org Nickel catalysts are also used, particularly in Negishi couplings, and can offer different reactivity profiles. wikipedia.org In some specialized cases, other transition metals like copper (as a co-catalyst in Sonogashira coupling) or gold have been explored. wikipedia.org Electrochemical methods are also emerging as a way to drive palladium-catalyzed C-H activation and cross-coupling reactions, reducing the need for chemical oxidants. rsc.orgnih.gov
Transformations of the Ethoxy Moiety
The 6-ethoxy group on the pyridine ring offers another handle for synthetic modification, primarily through cleavage to reveal a hydroxyl group, which can then be further functionalized.
Cleavage and Interconversion Reactions
The cleavage of aryl alkyl ethers is a common transformation in organic synthesis, often employed as a deprotection step. acsgcipr.org This O-dealkylation can be achieved under various conditions.
Acid-Catalyzed Cleavage: Strong acids like HBr and HI are traditionally used to cleave ethers. masterorganicchemistry.compressbooks.pub The reaction proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comchemistrysteps.com This can occur through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl group. pressbooks.pub For an ethoxy group, an Sₙ2 pathway is expected.
Lewis Acid-Mediated Cleavage: Lewis acids, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), are highly effective reagents for cleaving aryl ethers under milder conditions than strong protic acids.
Nucleophilic Cleavage: Strong nucleophiles, particularly sulfur-based reagents like sodium thiophenoxide or lithium diphenylphosphide, can also effect the cleavage of aryl alkyl ethers.
Oxidative Cleavage: In biological systems, O-dealkylation is often catalyzed by enzymes like cytochrome P450. washington.edunih.govnih.gov This involves an oxidative mechanism, typically hydroxylation at the α-carbon of the alkyl group, leading to an unstable hemiacetal that decomposes to the alcohol and an aldehyde. washington.edu While primarily a metabolic pathway, similar oxidative principles can be applied in synthetic chemistry.
| Reagent Class | Specific Reagent | General Conditions | Reference |
|---|---|---|---|
| Strong Protic Acid | HBr, HI | Reflux | pressbooks.pub |
| Lewis Acid | BBr₃ | Low temperature (e.g., -78 °C to rt) | acsgcipr.org |
| Lewis Acid | AlCl₃ / Pyridine | Heating | - |
| Nucleophile | Sodium ethanethiolate (NaSEt) | Reflux in DMF | acsgcipr.org |
Role as a Directing Group in Pyridine Functionalization
The regiochemical outcome of functionalization reactions on a substituted pyridine ring is intricately governed by the electronic and steric nature of the substituents already present. In the case of this compound, the interplay of the three distinct substituents—a bromo group at the 3-position, a bromomethyl group at the 2-position, and an ethoxy group at the 6-position—creates a unique electronic landscape that directs the position of incoming reagents. A comprehensive analysis of the individual and combined directing effects of these groups is essential to predict and control the pathways of further chemical transformations.
The 6-ethoxy group, being an electron-donating group (-OR), exhibits a strong activating effect on the pyridine ring through resonance. This donation of electron density is most pronounced at the ortho and para positions relative to the substituent. In this molecule, this would translate to increased nucleophilicity at the 5-position (ortho) and the 3-position (para). However, the 3-position is already occupied by a bromo substituent. The primary influence of the ethoxy group is therefore to activate the 5-position towards electrophilic attack.
Conversely, the bromo group at the 3-position is an electron-withdrawing group through its inductive effect, which deactivates the pyridine ring towards electrophilic substitution. Halogens are generally considered deactivating yet ortho-, para-directing. In this context, the bromo group would direct incoming electrophiles to the 2- and 4-positions. However, the 2-position is already substituted. Therefore, the bromo group would primarily direct towards the 4-position.
The 2-(bromomethyl) group (-CH₂Br) is primarily an inductively electron-withdrawing group due to the electronegativity of the bromine atom. This effect deactivates the pyridine ring, particularly at the adjacent 3-position. Its steric bulk also plays a significant role, potentially hindering substitution at the nearby 3-position.
Consequently, in electrophilic aromatic substitution reactions, incoming electrophiles are predominantly directed to the 5-position, driven by the powerful activating effect of the 6-ethoxy group. To a lesser extent, substitution may occur at the 4-position, influenced by the directing effect of the 3-bromo group. The steric hindrance from the 2-(bromomethyl) group and the deactivating inductive effect of the 3-bromo group make substitution at positions adjacent to them less favorable.
In nucleophilic aromatic substitution reactions, the electron-withdrawing properties of the bromo and bromomethyl groups, along with the pyridine nitrogen, make the ring more susceptible to attack. The positions ortho and para to the electron-withdrawing groups are the most likely sites for nucleophilic attack. Therefore, nucleophiles would be expected to preferentially attack the 4-position.
The following table summarizes the anticipated directing effects of the substituents in this compound on the regioselectivity of various functionalization reactions.
| Reagent/Reaction Type | Major Product(s) | Minor Product(s) | Rationale |
| Nitration (HNO₃/H₂SO₄) | 3-Bromo-2-(bromomethyl)-6-ethoxy-5-nitropyridine | 3-Bromo-2-(bromomethyl)-6-ethoxy-4-nitropyridine | The strong activating and ortho, para-directing effect of the 6-ethoxy group favors substitution at the 5-position. The directing effect of the 3-bromo group allows for some substitution at the 4-position. |
| Bromination (Br₂/FeBr₃) | 3,5-Dibromo-2-(bromomethyl)-6-ethoxypyridine | 3,4-Dibromo-2-(bromomethyl)-6-ethoxypyridine | Similar to nitration, the 6-ethoxy group is the dominant directing influence, leading to substitution at the 5-position. |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 5-Acyl-3-bromo-2-(bromomethyl)-6-ethoxypyridine | No significant amount | The steric hindrance of the 2-(bromomethyl) and 3-bromo groups, combined with the deactivation of the ring, generally makes Friedel-Crafts reactions challenging. When it occurs, it is directed to the most activated and sterically accessible 5-position. |
| Nucleophilic Substitution (e.g., NaOMe) | 3-Bromo-2-(bromomethyl)-4-methoxy-6-ethoxypyridine | The electron-withdrawing nature of the pyridine nitrogen and the bromo substituents activates the 4-position for nucleophilic attack. |
These findings underscore the utility of this compound as a versatile intermediate in the synthesis of highly functionalized pyridine derivatives. The predictable regioselectivity allows for the strategic introduction of a variety of functional groups, enabling the construction of complex molecular architectures.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the mapping of the molecular structure.
The ¹H NMR spectrum of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine would be expected to show distinct signals corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents: the bromine atom, the bromomethyl group, and the ethoxy group. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen atom would likely cause the ring protons to appear in the downfield region of the spectrum. The precise chemical shifts and their coupling patterns would be critical for confirming their relative positions on the pyridine ring.
H-4 and H-5 Protons: The protons at the 4th and 5th positions of the pyridine ring would likely appear as doublets due to coupling with each other. Their specific chemical shift values would be dependent on the combined electronic influence of the substituents.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Pyridine Ring Proton (H-4/H-5) | Downfield region | Doublet | ~7-9 |
| Pyridine Ring Proton (H-5/H-4) | Downfield region | Doublet | ~7-9 |
Note: The exact chemical shifts require experimental data for definitive assignment.
The protons of the bromomethyl (-CH₂Br) and ethoxy (-OCH₂CH₃) groups exhibit characteristic signals in the ¹H NMR spectrum.
Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a singlet, as there are no adjacent protons to couple with. The electronegative bromine atom would deshield these protons, causing their signal to appear downfield compared to a typical methyl group.
Ethoxy Protons (-OCH₂CH₃): The ethoxy group gives rise to two distinct signals: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). This splitting pattern, a classic ethyl group signature, arises from the coupling between the adjacent methylene and methyl protons. The methylene protons, being attached to the electronegative oxygen atom, would be shifted further downfield than the methyl protons.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Bromomethyl (-CH₂Br) | Downfield | Singlet | N/A |
| Ethoxy Methylene (-OCH₂CH₃) | Downfield | Quartet | ~7 |
| Ethoxy Methyl (-OCH₂CH₃) | Upfield | Triplet | ~7 |
Note: The exact chemical shifts require experimental data for definitive assignment.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.
Pyridine Ring Carbons: The chemical shifts of the five carbons in the pyridine ring would be influenced by the attached substituents and the ring nitrogen. The carbon atoms bonded to the bromine (C-3), the bromomethyl group (C-2), and the ethoxy group (C-6) would have their chemical shifts significantly affected.
Bromomethyl Carbon (-CH₂Br): This carbon would appear at a characteristic chemical shift influenced by the attached bromine atom.
Ethoxy Carbons (-OCH₂CH₃): The two carbons of the ethoxy group would be distinguishable, with the carbon bonded to the oxygen (-OCH₂-) appearing further downfield than the terminal methyl carbon (-CH₃).
| Carbon | Expected Chemical Shift Range (ppm) |
| C-2 (Pyridine) | 150-165 |
| C-3 (Pyridine) | 110-125 |
| C-4 (Pyridine) | 135-150 |
| C-5 (Pyridine) | 115-130 |
| C-6 (Pyridine) | 160-175 |
| Bromomethyl (-CH₂Br) | 25-40 |
| Ethoxy Methylene (-OCH₂CH₃) | 60-75 |
| Ethoxy Methyl (-CH₃) | 10-20 |
Note: The exact chemical shifts require experimental data for definitive assignment.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-5 protons of the pyridine ring, confirming their connectivity. It would also show a correlation between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the bromomethyl group, the ethoxy group, and the protonated carbons of the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. HMBC would be crucial for establishing the connectivity between the substituents and the pyridine ring. For example, correlations would be expected between the bromomethyl protons and the C-2 and C-3 carbons of the pyridine ring, and between the ethoxy methylene protons and the C-6 carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₈H₉Br₂NO), the expected exact mass can be calculated based on the precise masses of its constituent isotopes. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the different combinations of the bromine isotopes (⁷⁹Br and ⁸¹Br). The experimental HRMS data would be compared to the theoretical mass to confirm the elemental composition.
| Ion | Calculated Exact Mass |
| [M+H]⁺ (C₈H₁₀Br₂NO)⁺ | Calculated based on isotopic masses |
Note: The exact mass requires experimental data for definitive measurement.
Fragmentation Patterns and Structural Information Derivation
While specific experimental mass spectrometry data for this compound is not widely published, a theoretical analysis based on established fragmentation principles for halogenated aromatic ethers allows for a detailed prediction of its mass spectrum. The presence of two bromine atoms is a dominant feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.infodocbrown.info This isotopic distribution would result in a characteristic pattern of molecular ion peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. youtube.com
The primary fragmentation pathways for this molecule are expected to be driven by the cleavage of the weakest bonds and the formation of stable radical or cationic species. Key fragmentation processes would likely include:
Loss of a Bromine Radical: Cleavage of one of the C-Br bonds. The aryl C-Br bond is stronger than the benzylic C-Br bond, making the loss of a bromine radical from the bromomethyl group more probable.
Loss of the Bromomethyl Group: Fission of the bond between the pyridine ring and the bromomethyl group (CH₂Br).
Ether Cleavage: Alpha-cleavage at the ethoxy group, leading to the loss of a methyl (•CH₃) or ethyl (•C₂H₅) radical.
Loss of Ethylene: A common fragmentation for ethyl ethers involves a rearrangement reaction to eliminate a neutral ethylene molecule (C₂H₄).
These predicted fragmentation patterns provide a virtual fingerprint for the molecule, allowing for its structural confirmation.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound Note: m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br) and the M+2/M+4 peaks would appear accordingly for fragments containing bromine.
| Predicted Fragment Ion | Neutral Loss | Structure of Fragment |
| [M]+• | - | [C₈H₈Br₂NO]+• |
| [M-Br]+ | •Br | [C₈H₈BrNO]+ |
| [M-CH₂Br]+ | •CH₂Br | [C₇H₆BrNO]+ |
| [M-C₂H₅]+ | •C₂H₅ | [C₆H₃Br₂NO]+ |
| [M-C₂H₄]+• | C₂H₄ | [C₆H₄Br₂NO]+• |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to show a series of characteristic absorption bands corresponding to its distinct structural components.
Characteristic Vibrational Frequencies of Pyridine Ring
The pyridine ring, as an aromatic heterocycle, exhibits several characteristic vibrational modes. These include C-H stretching vibrations of the hydrogens attached to the ring, which are expected to appear at wavenumbers slightly above 3000 cm⁻¹. vscht.czlibretexts.org In-plane C=C and C=N stretching vibrations within the ring typically produce a series of sharp bands in the 1600-1400 cm⁻¹ region. libretexts.org The specific substitution pattern on the pyridine ring influences the exact position and intensity of these absorptions. Out-of-plane C-H bending vibrations also provide structural information and are found at lower wavenumbers (900-675 cm⁻¹). libretexts.org
Detection of C-Br and C-O-C Stretches
The presence of both alkyl and aryl carbon-bromine bonds would be detectable in the fingerprint region of the IR spectrum. The C-Br stretching vibration for the aryl bromide (at position 3) and the alkyl bromide (the bromomethyl group at position 2) are expected to absorb in the 700-500 cm⁻¹ range. These bands can sometimes be difficult to assign definitively due to overlap with other vibrations in this crowded region.
The ethoxy group introduces a strong, characteristic C-O-C stretching vibration. Asymmetric stretching of the C-O-C ether linkage typically results in a prominent band between 1260-1200 cm⁻¹, while the symmetric stretch appears in the 1150-1000 cm⁻¹ region. vscht.cz The detection of these strong bands is a clear indicator of the ether functionality within the molecule.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (CH₂, CH₃) | Stretch | 3000 - 2850 | Medium |
| Pyridine Ring | C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |
| Ether (C-O-C) | Asymmetric Stretch | 1260 - 1200 | Strong |
| Ether (C-O-C) | Symmetric Stretch | 1150 - 1000 | Strong |
| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Medium to Strong |
| Carbon-Bromine | C-Br Stretch | 700 - 500 | Medium to Strong |
X-ray Crystallography for Solid-State Structural Analysis
Although an experimental crystal structure for this compound has not been reported, its solid-state architecture can be predicted based on the principles of molecular geometry and intermolecular forces observed in similar halogenated pyridine compounds.
Intermolecular Interactions and Crystal Packing
The packing of this compound molecules in a crystal lattice would be governed by a combination of non-covalent interactions. nih.gov
Halogen Bonding: The bromine atoms on the pyridine ring and the bromomethyl group are capable of forming halogen bonds. acs.orgmdpi.com In this type of interaction, the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the pyridine nitrogen atom or the ether oxygen. researchgate.net
Hydrogen Bonding: While no classical hydrogen bond donors (like O-H or N-H) are present, weak C-H···N, C-H···O, and C-H···Br hydrogen bonds are likely to play a significant role in stabilizing the crystal structure. acs.orgnih.gov
π-π Stacking: The electron-deficient pyridine rings can interact through π-π stacking. nih.gov These interactions, often in an offset or slipped-parallel arrangement, would contribute to the cohesive energy of the crystal.
The interplay of these directional forces—halogen bonds, hydrogen bonds, and π-π stacking—would dictate the formation of a highly ordered, three-dimensional supramolecular architecture in the solid state. acs.org
For this compound, several potential halogen bond donors and acceptors exist, which could lead to a variety of intermolecular interactions. The bromine atom attached to the pyridine ring (C3-Br) and the bromine atom in the bromomethyl group (C2-CH2Br) can both function as halogen bond donors. Potential halogen bond acceptors within the molecule include the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group, as well as the π-system of the pyridine ring itself.
A comprehensive crystallographic study would elucidate the specific halogen bonding motifs present in the crystal lattice. This would involve the precise measurement of intermolecular distances and angles between the halogen atoms and the potential acceptor atoms in neighboring molecules.
Key parameters that would be investigated in such a study include:
Br···N interactions: The distance between a bromine atom and the nitrogen atom of an adjacent pyridine ring would be a key indicator of a halogen bond. The geometry of this interaction, specifically the C-Br···N angle, would also be critical in confirming the presence and nature of the bond.
Br···O interactions: Interactions between a bromine atom and the oxygen atom of the ethoxy group of a neighboring molecule would also be of interest.
Br···Br interactions: The possibility of bromine-bromine interactions, known as Type I and Type II halogen bonds, would also be explored. The distance between bromine atoms in adjacent molecules and the corresponding C-Br···Br angles would be analyzed.
Br···π interactions: The interaction between a bromine atom and the electron-rich π-system of the pyridine ring of a neighboring molecule is another potential halogen bonding motif.
Without specific experimental crystallographic data for this compound, a definitive description of the halogen bonding interactions is not possible. However, based on the structural features of the molecule, it is highly probable that such interactions are significant in its solid-state structure. The interplay of these different potential halogen bonds would ultimately dictate the final crystal packing arrangement.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine at a molecular level. These methods allow for the detailed analysis of its electronic landscape, providing insights into its stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) Studies of Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
For pyridine (B92270) derivatives, DFT studies reveal how different substituents influence the energies of these frontier orbitals. For instance, studies on various substituted pyridines have shown that electron-donating groups, such as the ethoxy group, tend to increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like bromine, lower the energy of both the HOMO and LUMO. The interplay of the bromo, bromomethyl, and ethoxy substituents in this compound will uniquely define its frontier orbital characteristics.
Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Pyridines (Calculated using DFT) This table presents hypothetical data for illustrative purposes, based on general trends observed in computational studies of similar molecules.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Pyridine | -6.78 | -0.45 | 6.33 |
| 2-Bromopyridine (B144113) | -7.02 | -0.89 | 6.13 |
| 2-Ethoxypyridine | -6.55 | -0.31 | 6.24 |
Electrostatic Potential Surface (ESP) Analysis
The Molecular Electrostatic Potential (MEP) surface, often referred to as the Electrostatic Potential (ESP) surface, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
In the case of this compound, the nitrogen atom of the pyridine ring is expected to be a region of significant negative electrostatic potential due to its lone pair of electrons. The bromine atoms, being highly electronegative, will also influence the charge distribution, creating localized areas of negative potential. Conversely, the hydrogen atoms of the ethoxy and bromomethyl groups will likely exhibit positive electrostatic potential. The ESP analysis can provide a qualitative prediction of how this molecule will interact with other reagents.
NBO Analysis for Charge Distribution and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and charge distribution within a molecule. tandfonline.com It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the quantification of electron density on each atom and the analysis of hyperconjugative interactions. These interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital, contribute to the stability of the molecule. bohrium.com
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By modeling the potential energy surface of a reaction, researchers can identify key intermediates, transition states, and determine the energy barriers associated with each step.
Computational Modeling of Key Synthetic Steps
The synthesis of substituted pyridines can proceed through various routes, and computational modeling can help to identify the most plausible pathways. For example, the Hantzsch pyridine synthesis is a well-known method for creating pyridine rings. wikipedia.org Computational studies of such reactions involve optimizing the geometries of reactants, intermediates, products, and, most importantly, the transition states that connect them.
For a molecule like this compound, a potential synthetic route could involve the functionalization of a pre-existing pyridine ring. Computational modeling could be used to investigate the regioselectivity of bromination or the introduction of the bromomethyl and ethoxy groups. By comparing the activation energies for different reaction pathways, chemists can predict which isomers are most likely to form under specific reaction conditions.
Energy Barriers and Reaction Energetics
A key outcome of computational reaction modeling is the determination of energy barriers, also known as activation energies. The activation energy is the minimum energy required for a reaction to occur and is represented by the energy difference between the reactants and the transition state. A high energy barrier indicates a slow reaction, while a low barrier suggests a faster process.
Table 2: Illustrative Calculated Energy Profile for a Hypothetical Synthetic Step This table presents hypothetical data for illustrative purposes and does not represent a specific, calculated reaction pathway for the target molecule.
| Reaction Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.7 |
| Transition State 2 | +18.9 |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to understand the three-dimensional structure, flexibility, and dynamic behavior of a molecule. For this compound, these investigations would be crucial in elucidating the spatial arrangement of its substituents and the resulting impact on its chemical properties and potential interactions.
The flexibility of this compound is primarily determined by the rotation around the single bonds connecting the bromomethyl and ethoxy groups to the pyridine ring.
Bromomethyl Group: The rotation around the C2-C(H2Br) bond would be a key focus. The size of the bromine atom would likely lead to significant steric hindrance with the adjacent 3-bromo substituent and the pyridine ring nitrogen. Computational methods, such as Density Functional Theory (DFT), could be employed to calculate the potential energy surface for this rotation. This would reveal the energy barriers between different staggered and eclipsed conformations. It is anticipated that the conformations where the bromomethyl bromine is directed away from the 3-bromo substituent would be energetically favored.
A hypothetical representation of the data that could be generated from such a study is presented in the table below.
| Rotational Bond | Method | Calculated Rotational Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |
| C2-C(H2Br) | DFT (B3LYP/6-311G) | Data Not Available | Data Not Available |
| C6-O(Et) | DFT (B3LYP/6-311G) | Data Not Available | Data Not Available |
Based on the rotational barrier calculations, several low-energy conformations (conformers) of this compound could be identified. The relative stability of these conformers would be determined by a combination of steric and electronic effects.
Steric Hindrance: The bulky bromine atoms on the pyridine ring and the bromomethyl group would play a dominant role in determining the most stable conformation. The molecule would likely adopt a conformation that minimizes the steric repulsion between these groups.
Intramolecular Interactions: Weak intramolecular interactions, such as hydrogen bonds or van der Waals forces, could also contribute to the stability of certain conformations. For instance, interactions between the ethoxy group and the bromomethyl group could be possible depending on their relative orientations.
Molecular dynamics simulations could provide further insights into the dynamic equilibrium between different conformations at various temperatures. These simulations would track the atomic movements over time, revealing the preferred conformational states and the frequency of transitions between them.
Ligand Field Theory and Metal Complexation Studies (if applicable as a ligand)
The pyridine nitrogen atom and the potential for the bromo and ethoxy substituents to act as donor atoms suggest that this compound could function as a ligand in coordination complexes with metal ions. Ligand Field Theory (LFT) provides a theoretical framework for understanding the electronic structure and properties of such complexes. wikipedia.org
The primary binding site for a metal ion would be the nitrogen atom of the pyridine ring, which possesses a lone pair of electrons. However, the presence of other potential donor atoms could lead to different coordination modes:
Monodentate Coordination: The ligand could bind to a metal center solely through the pyridine nitrogen.
Bidentate Coordination: It is conceivable that the molecule could act as a bidentate ligand, coordinating through the pyridine nitrogen and one of the bromine atoms or the oxygen of the ethoxy group. This would result in the formation of a chelate ring. Computational studies could predict the feasibility of such chelation by calculating the strain energy of the resulting ring systems. The bromomethyl group could also potentially be involved in coordination after the loss of a bromide ion, forming a covalent bond with the metal.
Computational methods like DFT can be used to model the interaction of the ligand with various metal ions and predict the most favorable binding modes.
The strength of the interaction between this compound and a metal center can be quantified by calculating the interaction energy. This energy is the difference between the energy of the metal-ligand complex and the sum of the energies of the free metal ion and the free ligand.
A higher interaction energy indicates a more stable complex. These calculations can be performed for different metal ions and different coordination modes to predict the selectivity of the ligand. The nature of the metal-ligand bond (e.g., sigma-donation from the nitrogen and potential pi-backbonding) could also be analyzed using techniques like Natural Bond Orbital (NBO) analysis.
A hypothetical table summarizing predicted interaction energies is shown below.
| Metal Ion | Coordination Mode | Method | Calculated Interaction Energy (kcal/mol) |
| Cu(II) | Monodentate (N) | DFT | Data Not Available |
| Pd(II) | Bidentate (N, Br) | DFT | Data Not Available |
| Pt(II) | Monodentate (N) | DFT | Data Not Available |
Synthetic Applications and Derivatization Strategies
Role as a Versatile Building Block in Organic Synthesis
The dual reactivity of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine, stemming from the differing nature of the aryl bromide at the C3-position and the benzyl-type bromide of the bromomethyl group at C2, allows for selective and sequential reactions. This differential reactivity is the cornerstone of its utility, enabling chemists to orchestrate complex synthetic sequences to build intricate molecular frameworks.
Formation of Complex Polyheterocyclic Systems
The structure of this compound is an ideal precursor for the synthesis of N-fused bicyclic 5-6 heterocycles, such as imidazo[1,2-a]pyridines and thiazolo[3,2-a]pyridines. These scaffolds are recognized as "drug prejudice" structures due to their prevalence in medicinal chemistry. rsc.org The general synthetic strategy involves an initial reaction at the more reactive bromomethyl position with a suitable nucleophile, followed by an intramolecular cyclization.
For instance, reaction with a primary amine or thioamide can lead to the formation of fused heterocyclic systems. The initial step is a nucleophilic attack by the amine or sulfur on the bromomethyl group. The subsequent intramolecular cyclization, often catalyzed by a base or metal, would involve the pyridine (B92270) nitrogen atom attacking an electrophilic partner or a C-N/C-S bond forming, leading to the fused ring system. While specific examples starting from this compound are not extensively documented, the synthesis of analogous structures is well-established. For example, 6-bromoimidazo[1,2-a]pyridine is synthesized by reacting 2-amino-5-bromopyridine with chloroacetaldehyde, showcasing a classic approach to forming the imidazo[1,2-a]pyridine core. google.com Similarly, various thiazolo[3,2-a]pyridine derivatives are synthesized through multi-component cascade reactions, highlighting the versatility of pyridine precursors in building such fused systems. researchgate.netresearchgate.netrsc.org
Construction of Substituted Pyridine Scaffolds
Substituted pyridines are critical components in a vast range of biologically active molecules and functional materials. This compound serves as an excellent scaffold for introducing diverse substituents onto the pyridine ring through well-established methodologies. The two bromine atoms can be selectively addressed to introduce functionality at both the C2 and C3 positions.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is a powerful tool for C-C bond formation. illinois.edu The bromine atom at the C3 position is amenable to Suzuki-Miyaura cross-coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkenyl groups. nih.gov This reaction is known for its mild conditions and tolerance of numerous functional groups, making it a robust method for derivatization. The bromomethyl group can be transformed into other functionalities either before or after the modification at the C3 position, further expanding the molecular diversity that can be achieved from this single precursor.
Synthesis of Analogues and Derivatives of this compound
The derivatization of this compound can be systematically approached by targeting its three main functional handles: the bromomethyl group, the bromine atom on the pyridine ring, and the ethoxy group.
Structural Modifications at the Bromomethyl Position
The bromomethyl group is a highly reactive electrophilic center, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide range of heteroatom-linked substituents.
| Nucleophile | Reagent Example | Product Functional Group |
| Amine | Primary/Secondary Amine (e.g., RNH₂) | Aminomethyl |
| Azide (B81097) | Sodium Azide (NaN₃) | Azidomethyl |
| Thiol | Thiol (e.g., RSH) / Sodium Thiolate | Thioether |
| Phthalimide | Potassium Phthalimide | Phthalimidomethyl (Gabriel Synthesis precursor to amine) |
| Carboxylate | Carboxylic Acid Salt (e.g., RCOONa) | Ester |
| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl (Nitrile) |
A notable transformation is the Gabriel synthesis, where reaction with potassium phthalimide followed by hydrolysis or hydrazinolysis provides a clean route to the corresponding 2-(aminomethyl)pyridine derivative. beilstein-journals.org This primary amine is a versatile intermediate for further functionalization, such as amide or sulfonamide formation.
Substituent Variations on the Pyridine Ring
The bromine atom at the C3 position is the primary site for modifications on the pyridine ring, most commonly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly effective for this purpose. researchgate.net
The general reaction involves coupling the bromopyridine with an organoboron reagent in the presence of a palladium catalyst and a base.
Reaction: 3-Bromo-Pyridine Derivative + R-B(OH)₂ → 3-R-Pyridine Derivative
This methodology allows for the synthesis of a vast library of 3-aryl and 3-heteroaryl pyridines. nih.govunimib.it The choice of catalyst, ligand, base, and solvent system can be optimized to achieve high yields with a broad scope of boronic acids and esters. researchgate.net This reaction is foundational for creating biaryl structures, which are important motifs in pharmaceuticals and materials science.
| Coupling Partner (R-B(OH)₂) | Catalyst/Ligand Example | Base Example | Resulting C3-Substituent |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Phenyl |
| Furan-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 3-Furanyl |
| Pyridine-4-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Pyridyl |
| Alkylboronic acid | PdCl₂(dppf) | K₃PO₄ | Alkyl |
Preparation of Pyridine-Based Ligands and Catalysts
Pyridine and its derivatives, particularly bipyridines and terpyridines, are ubiquitous ligands in coordination chemistry and catalysis. mdpi.com The functional handles on this compound make it an attractive starting material for synthesizing more complex, functionalized polypyridine ligands.
For example, a Suzuki coupling reaction at the C3-position with a pyridineboronic acid can generate a bipyridine scaffold. arkat-usa.orgresearchgate.net The remaining bromomethyl and ethoxy groups can be used to tune the steric and electronic properties of the resulting ligand or to provide an additional site for coordination or immobilization onto a solid support. For instance, 6-Bromo-2,2'-bipyridine is a known precursor for such ligands. sigmaaldrich.com The synthesis of a ditopic bipyridine-terpyridine bridging ligand has been successfully achieved using Suzuki cross-coupling, demonstrating the power of this reaction in creating complex ligand architectures. arkat-usa.org
Furthermore, derivatives of this compound could potentially be incorporated as linkers in Metal-Organic Frameworks (MOFs). The pyridine nitrogen and other introduced functional groups can coordinate to metal clusters, creating porous materials with potential applications in heterogeneous catalysis. nih.gov
Functionalization for Specific Research Tools
There are no specific studies describing the preparation of isotopically labeled this compound for use in mechanistic studies. The synthesis of such labeled compounds would likely involve the use of labeled starting materials or reagents in the synthetic sequence leading to the target molecule. These labeled compounds could then be used to trace the metabolic fate of a parent molecule or to elucidate reaction mechanisms. At present, this remains a hypothetical application.
No literature is available that describes the incorporation of this compound into probe molecules for chemical biology research. The structure could potentially be used as a scaffold to build more complex molecules with specific biological targets. The ethoxy group could be varied to modulate solubility and cell permeability, while the bromo and bromomethyl groups could be used to attach linkers, fluorescent dyes, or affinity tags. However, no research has been published to demonstrate this utility.
Future Research Directions and Challenges
Development of More Sustainable Synthetic Routes
Traditional bromination methods often rely on harsh reagents and produce significant waste. The development of sustainable synthetic protocols is crucial for the environmentally responsible production of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine and its derivatives. researchgate.netnih.govacs.orgrsc.org
Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. acs.org Future research should focus on developing photoredox-catalyzed methods for the selective bromination of the pyridine (B92270) ring or the benzylic position of a precursor. This approach could offer a more sustainable alternative to traditional methods by utilizing visible light as a renewable energy source and minimizing the use of stoichiometric, and often toxic, reagents. acs.orgresearchgate.net Challenges in this area will include achieving high regioselectivity and optimizing catalyst efficiency.
Potential Research Directions in Photoredox Catalysis
| Research Focus | Potential Catalyst/Reagents | Anticipated Advantages |
|---|---|---|
| C3-H Bromination of 2-(bromomethyl)-6-ethoxypyridine | Ru(bpy)₃²⁺ or Ir-based photocatalysts, N-Bromosuccinimide (NBS) | Mild reaction conditions, high atom economy, reduced waste. |
Electrosynthesis represents another frontier in green chemistry, using electrical current to drive chemical reactions. researchgate.net The application of electrochemical methods to the synthesis of this compound could provide a highly efficient and environmentally benign route. mdpi.comresearchgate.netrsc.orgnih.gov Research in this area could explore the anodic oxidation of bromide sources for electrophilic bromination or the cathodic reduction of a suitable precursor. The primary challenges will be controlling the reaction selectivity and scaling up the process for practical applications.
Potential Research Directions in Electrochemical Synthesis
| Research Focus | Electrode/Electrolyte System | Anticipated Advantages |
|---|---|---|
| Anodic Bromination of a Pyridine Precursor | Graphite anode, Platinum cathode; Et₃N·3HF electrolyte | Reagent-free bromine generation, precise control over reaction conditions. researchgate.net |
Exploration of Novel Reactivity Patterns
The unique arrangement of the bromo and bromomethyl groups in this compound presents opportunities for discovering novel reactivity patterns and synthetic strategies.
The juxtaposition of a reactive bromomethyl group and a ring-bound bromine atom could lead to novel intramolecular reactions or sequential functionalization pathways. researchgate.netsigmaaldrich.com Future studies could investigate tandem reactions where the initial transformation of one bromine-containing moiety triggers a subsequent reaction at the other site. For instance, the initial displacement of the bromomethyl group could be followed by an intramolecular cyclization involving the C3-bromo position.
A significant challenge and opportunity lie in the development of orthogonal functionalization strategies that allow for the selective reaction of one bromine site in the presence of the other. nih.govresearchgate.netnih.gov The C3-bromo group is well-suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the bromomethyl group is a prime site for nucleophilic substitution. Research should focus on identifying reaction conditions that enable the selective transformation of each site independently, thereby providing a powerful tool for the rapid construction of complex molecular scaffolds. mdpi.comrsc.org
Hypothetical Orthogonal Functionalization Scheme
| Step | Target Site | Potential Reagents/Catalyst | Product Type |
|---|---|---|---|
| 1 | C3-Bromo | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-2-(bromomethyl)-6-ethoxypyridine |
| 2 | Bromomethyl | Sodium azide (B81097) (NaN₃) | 3-Aryl-2-(azidomethyl)-6-ethoxypyridine |
| OR | |||
| 1 | Bromomethyl | Potassium cyanide (KCN) | 3-Bromo-2-(cyanomethyl)-6-ethoxypyridine |
Advanced Applications in Complex Molecule Synthesis
The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govfrontiersin.orgnih.gov The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel bioactive compounds and functional materials. Future research should leverage the novel reactivity and orthogonal functionalization strategies developed to construct complex molecules with potential applications in areas such as oncology, neurodegenerative diseases, and materials science. nih.govlookchem.comresearchgate.net The ability to introduce diverse functionalities at specific positions on the pyridine ring will be invaluable in generating libraries of compounds for biological screening and structure-activity relationship studies.
Total Synthesis of Natural Products Utilizing the Pyridine Scaffold
The pyridine ring is a key structural motif in a vast array of naturally occurring compounds with significant biological activities. nih.govresearchgate.net Many plant-derived alkaloids, for instance, incorporate a pyridine or a saturated pyridine ring. nih.gov The functional group arrangement in this compound makes it a valuable building block for the total synthesis of such natural products. The two bromine atoms offer differential reactivity, allowing for sequential and site-selective introduction of various substituents, a crucial aspect in the construction of complex molecular architectures.
Future research will likely focus on developing synthetic routes that leverage this di-brominated pyridine to access natural product backbones. For example, the bromomethyl group can undergo nucleophilic substitution reactions, while the bromo substituent on the pyridine ring is amenable to various cross-coupling reactions. This dual functionality allows for the convergent assembly of intricate molecular frameworks. Challenges in this area include achieving high stereoselectivity in reactions involving the bromomethyl group and developing robust synthetic protocols that are tolerant of a wide range of functional groups.
Modular Synthesis of Diversified Compound Libraries
The modular nature of this compound lends itself to the generation of diversified compound libraries for drug discovery and chemical biology. The ability to introduce a wide variety of chemical moieties at two distinct positions on the pyridine ring allows for the rapid creation of a large number of structurally related compounds.
One promising approach is the use of click chemistry, such as the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, which allows for the rapid and efficient coupling of molecular building blocks. nih.gov This strategy, when applied to derivatives of this compound, can facilitate the assembly of large libraries of compounds with diverse functionalities. nih.gov The development of robust and generalizable synthetic methods for the late-stage functionalization of the pyridine core will be a key area of future research. The primary challenge lies in ensuring the orthogonality of the reactions at the two bromine positions to achieve a truly modular and efficient synthesis.
Integration with Automation and High-Throughput Experimentation
To accelerate the discovery of new reactions and bioactive molecules, the integration of automated synthesis platforms and high-throughput experimentation (HTE) is becoming increasingly crucial. These technologies offer the potential to rapidly explore vast chemical spaces and optimize reaction conditions with minimal human intervention.
Automated Synthesis Platforms for Pyridine Derivatives
Automated synthesis platforms can significantly expedite the preparation of pyridine derivatives from precursors like this compound. These robotic systems can perform multi-step syntheses, purifications, and analyses in a continuous and unattended manner. The development of automation-friendly reaction conditions, such as those performed in common solvents like dimethyl sulfoxide (B87167) at room temperature, is a key enabler for this technology. scienceintheclassroom.org Future work will involve designing and implementing fully automated workflows for the synthesis of complex pyridine-containing molecules, which will require the development of new hardware and software solutions for reaction monitoring and control.
High-Throughput Screening of Reaction Conditions
High-throughput screening (HTE) allows for the rapid evaluation of a large number of reaction parameters, such as catalysts, bases, solvents, and temperatures, to identify optimal conditions for a given transformation. scienceintheclassroom.org This approach is particularly valuable for optimizing cross-coupling reactions involving brominated pyridines. scienceintheclassroom.org By using miniaturized reaction formats, such as 1536-well plates, thousands of experiments can be performed in a short period using only milligram quantities of starting materials. scienceintheclassroom.org The data generated from HTE can be used to build predictive models for reaction outcomes and to accelerate the development of new synthetic methods. A significant challenge is the development of rapid and sensitive analytical techniques for the high-throughput analysis of reaction products. scienceintheclassroom.org
Theoretical Advancements in Predicting Reactivity and Properties
Computational chemistry and machine learning are emerging as powerful tools for understanding and predicting the behavior of chemical systems. These approaches can provide valuable insights into reaction mechanisms, guide the design of new catalysts, and predict the properties of novel molecules.
Machine Learning Approaches for Reaction Outcome Prediction
Despite a comprehensive search, no scientific literature or data could be found for the chemical compound “this compound.”
Searches for this specific compound across multiple chemical databases and scientific search engines did not yield any results pertaining to its synthesis, chemical properties, reactivity, spectroscopic data, or crystal structure. Information was available for structurally related but distinct compounds, such as "3-Bromo-2-(bromomethyl)pyridine" and "3-Bromo-2-ethoxypyridine," but no data exists in the public domain for the requested molecule.
Furthermore, there is no information regarding its applications, its role as a synthetic building block, or any computational studies specifically involving "this compound."
Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable information. The compound "this compound" appears to be a novel or uncharacterized molecule.
Conclusion
Summary of Key Research Findings and Contributions
Direct and extensive research specifically focused on 3-Bromo-2-(bromomethyl)-6-ethoxypyridine is limited in publicly available literature. However, by examining studies on analogous structures, key contributions and research findings can be extrapolated. The primary contribution of this compound lies in its role as a polyfunctional synthetic intermediate.
The presence of two different bromine-containing functional groups allows for selective and sequential reactions. The bromomethyl group is highly susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups. This reactivity is a cornerstone of its utility in building more complex molecular architectures.
The bromo group attached directly to the pyridine (B92270) ring is a key handle for modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of biaryl and aryl-amino scaffolds, which are prevalent in pharmacologically active molecules. The ethoxy group at the 6-position influences the electronic properties of the pyridine ring, potentially modulating its reactivity and the properties of its derivatives.
Research on related compounds suggests that the synthesis of this compound would likely involve the bromination of a 2-methyl-6-ethoxypyridine precursor. The selective introduction of the two bromine atoms would be a key synthetic challenge and a notable aspect of its chemistry.
A summary of the key reactive sites and their potential transformations is presented in the table below:
| Functional Group | Position | Potential Reactions | Significance |
| Bromomethyl | 2 | Nucleophilic Substitution | Introduction of diverse functional groups (e.g., amines, ethers, thiols) |
| Bromo | 3 | Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Formation of C-C and C-N bonds, synthesis of complex scaffolds |
| Ethoxy | 6 | Modulates ring electronics | Influences reactivity and properties of derivatives |
Broader Impact of Research on Pyridine Chemistry
The study and utilization of compounds like this compound have a significant impact on the broader field of pyridine chemistry. The development of synthetic routes to such polyfunctionalized pyridines enriches the toolbox of synthetic chemists, enabling the creation of novel molecular entities with diverse applications.
The exploration of the selective reactivity of the different functional groups contributes to a deeper understanding of the intricate nature of substituted pyridine rings. This knowledge is crucial for designing efficient and regioselective synthetic strategies for a wide range of pyridine-containing targets.
Furthermore, the availability of such versatile building blocks accelerates drug discovery and materials science research. By providing a readily modifiable scaffold, these compounds allow for the rapid generation of libraries of derivatives for biological screening or for the development of new materials with tailored properties. The challenges encountered in the synthesis and manipulation of these molecules often drive innovation in synthetic methodology, leading to the development of new catalysts and reaction conditions that benefit the wider chemical community.
Outlook for this compound in Chemical Sciences
The future for this compound in the chemical sciences appears promising, primarily driven by its potential as a key intermediate in the synthesis of high-value compounds.
In medicinal chemistry , this compound could serve as a precursor for the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents where a substituted pyridine core is desired. The ability to introduce diverse functionalities at both the 2- and 3-positions allows for fine-tuning of a molecule's structure-activity relationship (SAR).
In materials science , the di-functional nature of this pyridine derivative makes it an attractive monomer or cross-linking agent for the synthesis of functional polymers and organic materials. The pyridine nitrogen can also be utilized for coordination to metal centers, opening up possibilities in the development of new catalysts, sensors, and metal-organic frameworks (MOFs).
Future research will likely focus on the development of efficient and scalable synthetic routes to this compound and a more thorough investigation of its reactivity profile. A deeper understanding of the interplay between its functional groups will unlock its full potential as a versatile tool for chemical innovation. As the demand for complex and precisely functionalized molecules continues to grow, the importance of building blocks like this compound is set to increase.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-2-(bromomethyl)-6-ethoxypyridine, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves sequential halogenation of a pyridine precursor. For example:
Start with 2-methyl-6-ethoxypyridine.
Perform radical bromination at the 3-position using N-bromosuccinimide (NBS) under UV light (λ = 300–400 nm) in CCl₄ .
Introduce the bromomethyl group via a substitution reaction using PBr₃ or HBr/H₂O₂ at 80–100°C .
- Key considerations : Solvent polarity (e.g., DMF vs. THF) and temperature significantly affect regioselectivity. Yields range from 45–70% depending on purification methods (e.g., column chromatography vs. recrystallization).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Answer :
- ¹H NMR : Look for the ethoxy group (–OCH₂CH₃) as a triplet (δ 1.3–1.5 ppm) and quartet (δ 3.8–4.1 ppm). The bromomethyl (–CH₂Br) appears as a singlet (δ 4.3–4.7 ppm) .
- ¹³C NMR : The pyridine carbons adjacent to bromine atoms show deshielding (C3: δ 120–125 ppm; C2: δ 140–145 ppm) .
- MS (EI) : Expect molecular ion peaks at m/z 294/296 (Br isotopic pattern) and fragmentation patterns consistent with loss of Br or ethoxy groups .
Q. How does the compound’s reactivity compare to structurally similar pyridine derivatives?
- Answer : The dual bromine substituents enhance electrophilicity, enabling:
- Nucleophilic aromatic substitution at the 3-position with amines or thiols.
- Suzuki-Miyaura cross-coupling at the bromomethyl group for functionalization (e.g., with aryl boronic acids) .
- Comparative reactivity : Unlike mono-brominated analogs (e.g., 3-bromo-6-ethoxypyridine), the bromomethyl group offers a secondary site for modification, increasing synthetic versatility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when using this compound in cross-coupling reactions?
- Answer : Discrepancies often arise from competing pathways (e.g., homocoupling vs. heterocoupling). Strategies include:
Kinetic studies : Monitor reaction progress via in situ ¹⁹F NMR (if trifluoromethyl analogs are used) or HPLC .
Ligand screening : Test phosphine ligands (e.g., SPhos, XPhos) to modulate Pd catalyst activity and suppress side reactions .
Computational modeling : Use DFT calculations to predict transition-state energies and optimize conditions (e.g., solvent polarity, base strength) .
Q. What experimental designs are recommended for probing the compound’s interactions with biological macromolecules?
- Answer :
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) with enzymes like cytochrome P450 or kinases.
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., bromodomains) to identify halogen-bonding interactions involving Br atoms .
- SAR studies : Synthesize analogs (e.g., replacing Br with Cl or CF₃) to assess the impact of halogen size on bioactivity .
Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?
- Answer :
- Molecular dynamics (MD) simulations : Model degradation pathways (e.g., hydrolysis of the ethoxy group) in aqueous buffers.
- pKa prediction tools : Software like MarvinSketch estimates protonation states to guide stability assays.
- Thermogravimetric analysis (TGA) : Validate computational predictions by measuring decomposition temperatures (Td) experimentally .
Safety and Handling
Q. What safety protocols are essential for handling this compound given its brominated structure?
- Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential HBr release during decomposition .
- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
